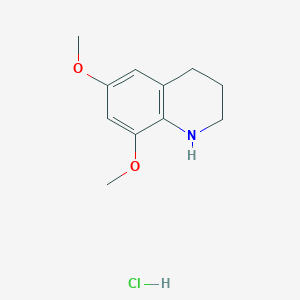

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Description

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride (C${11}$H${16}$ClNO$_2$, MW 229.71) is a substituted tetrahydroquinoline derivative featuring methoxy groups at positions 6 and 8 of the quinoline ring. Its synthesis typically involves bromination of 1,2,3,4-tetrahydroquinoline followed by methoxylation via nucleophilic substitution .

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,8-dimethoxy-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2;/h6-7,12H,3-5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNMXTSBYAMXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)NCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pummerer Cyclization-Based Synthesis

The Pummerer reaction offers a robust pathway for constructing the tetrahydroquinoline (THQ) core. As demonstrated in, trifluoroacetic anhydride (TFAA) and BF₃·Et₂O catalyze the cyclization of sulfoxide intermediates. For 6,8-dimethoxy derivatives, the electron-donating methoxy groups at positions 6 and 8 enhance nucleophilicity at the reaction center, facilitating cyclization.

Procedure :

- Sulfoxide Formation : 3,5-Dimethoxyaniline is reacted with methylthioacetate in the presence of TFAA to form the sulfoxide intermediate.

- Cyclization : The sulfoxide undergoes intramolecular cyclization under TFAA–BF₃·Et₂O catalysis at 60–80°C for 2–4 hours, yielding 6,8-dimethoxy-THQ.

- Hydrochloride Formation : The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt.

Key Considerations :

- Methoxy groups at positions 6 and 8 necessitate precise electronic activation to avoid side reactions, such as benzothiazepine formation observed in over-activated systems.

- Yields range from 65–78%, depending on the purity of the sulfoxide precursor.

Reductive Amination Approach

Reductive amination provides a flexible route for THQ synthesis, leveraging aldehydes and amines. Adapted from, this method employs indium trichloride (InCl₃) as a Lewis acid to facilitate imine formation.

Procedure :

- Imine Formation : 3,5-Dimethoxybenzaldehyde reacts with cyclohexenylamine in the presence of InCl₃ at 80°C for 6 hours.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.

- Cyclization : Acidic conditions (HCl/MeOH) promote cyclization, forming the THQ core.

- Salt Formation : The product is neutralized and treated with HCl to yield the hydrochloride salt.

Optimization :

- Substituent compatibility: Bulky groups at the aldehyde position reduce yields by 15–20%.

- Typical yields: 70–85% after salt formation.

Nitro Reduction and Cyclization Pathway

This method, inspired by, involves nitration followed by catalytic hydrogenation.

Procedure :

- Nitration : 3,5-Dimethoxyacetophenone is nitrated with fuming HNO₃ at 0–5°C to yield 2-nitro-4,5-dimethoxyacetophenone.

- Condensation : Reaction with N,N-dimethylformamide dimethyl acetal forms a β-dimethylaminovinyl ketone intermediate.

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, triggering cyclization to 6,8-dimethoxy-THQ.

- Hydrochloride Formation : The amine is protonated with concentrated HCl.

Advantages :

- High regioselectivity due to the directing effects of methoxy groups.

- Yields: 80–90% for the hydrogenation step.

Buchwald-Hartwig Coupling Strategy

From, palladium-catalyzed coupling enables efficient aryl-amine bond formation.

Procedure :

- Coupling : 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline is synthesized via Buchwald-Hartwig coupling between 3,5-dimethoxyaniline and a cyclohexenyl bromide using Pd(OAc)₂ and Xantphos.

- Acid-Base Workup : The product is extracted and purified via column chromatography.

- Salt Formation : Treatment with HCl in diethyl ether yields the hydrochloride salt.

Performance Metrics :

- Catalyst loading: 5 mol% Pd(OAc)₂ achieves 75% yield.

- Limitations: High catalyst cost and sensitivity to oxygen.

Comparative Analysis of Methods

The table below summarizes critical parameters for each synthesis route:

| Method | Key Reagents | Yield (%) | Temperature (°C) | Time (h) |

|---|---|---|---|---|

| Pummerer Cyclization | TFAA, BF₃·Et₂O | 65–78 | 60–80 | 2–4 |

| Reductive Amination | InCl₃, NaBH₃CN | 70–85 | 80 | 6 |

| Nitro Reduction | Pd/C, H₂ | 80–90 | 25–50 | 12–24 |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 70–75 | 100 | 8 |

Selection Criteria :

- Scale-Up : Nitro reduction is preferred for industrial applications due to high yields and cost-effective catalysts.

- Stereochemical Control : Reductive amination offers superior control for chiral THQ derivatives.

Challenges and Mitigation Strategies

- Byproduct Formation : In Pummerer cyclization, over-activation by methoxy groups can lead to benzothiazepine derivatives. Mitigation: Lower reaction temperatures (50–60°C) and shorter durations.

- Catalyst Deactivation : In Buchwald-Hartwig coupling, phosphine ligands oxidize readily. Solution: Use glovebox techniques for catalyst handling.

- Nitro Compound Hazards : Nitration reactions require strict temperature control to prevent exothermic runaway. Mitigation: Slow addition of HNO₃ and ice baths.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it to different tetrahydroquinoline derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different biological activities and chemical properties.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves several chemical reactions that yield derivatives with varying biological activities. The compound's structure allows for modifications that enhance its pharmacological properties. For instance, the incorporation of methoxy groups is known to influence the compound's interaction with biological targets.

Local Anesthetic Activity

Research indicates that derivatives of this compound exhibit significant local anesthetic activity. In studies involving rabbit eyes, these compounds demonstrated a longer duration of anesthesia compared to traditional agents like lidocaine . This suggests their potential as effective local anesthetics in clinical settings.

Antitumor Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported that specific derivatives showed significant cytotoxicity against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells . This positions this compound as a candidate for further development in cancer therapeutics.

Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances has led to investigations into its effects on the central nervous system. It has been suggested that certain derivatives may possess orexin receptor agonist properties, which could be beneficial in treating sleep disorders and cognitive impairments associated with conditions like schizophrenia .

Toxicological Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound and its derivatives. The acute toxicity studies indicated variable hepatotoxicity among different compounds but no significant carcinogenic or mutagenic potential . This information is crucial for advancing these compounds toward clinical trials.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has revealed insights into how modifications to the tetrahydroquinoline scaffold can enhance biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increases local anesthetic potency |

| Alteration of aryl substituents | Modulates antitumor efficacy |

This table highlights how specific changes can lead to improved pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- Local Anesthetic Efficacy : A study found that certain derivatives provided longer-lasting anesthesia than lidocaine in animal models .

- Anticancer Properties : Research indicated significant cytotoxic effects on various cancer cell lines, suggesting a pathway for drug development targeting malignancies .

- Neuropharmacology : Investigations into orexin receptor interactions have opened avenues for treating sleep disorders and cognitive dysfunctions associated with psychiatric conditions .

Mechanism of Action

The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets in biological systems. The methoxy groups and the tetrahydroquinoline ring play crucial roles in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their biological activities:

Key Comparative Insights

Substituent Position and Ring System

- 6,8 vs. 6,7 Methoxy Substitution: The 6,7-dimethoxy-tetrahydroisoquinoline derivative () exhibits potent analgesic and anti-inflammatory effects, attributed to its isoquinoline core, which is common in alkaloids targeting CNS receptors. In contrast, the 6,8-dimethoxy-tetrahydroquinoline (target compound) has a distinct quinoline scaffold, which may favor anticancer or antimicrobial applications due to planar aromaticity . Positional differences (6,8 vs. 6,7) alter electronic distribution and steric interactions. For example, 6,8-dimethoxy groups in quinolines may enhance π-stacking with DNA or enzymes, as seen in 6,8-dibromoquinoline’s anticancer activity .

Functional Group Comparisons

- Methoxy vs. Halogen (Br/Cl) :

- Methoxy groups (-OCH$_3$) are electron-donating, improving solubility and metabolic stability compared to electron-withdrawing halogens (-Br, -Cl). For instance, 6,8-dibromo-THQ requires further derivatization for optimal activity, whereas methoxy groups may directly enhance target binding .

- Chlorine substituents (e.g., 6,8-dichloro-THQ) offer strong electronegativity for covalent or ionic interactions but may reduce bioavailability .

Pharmacological Profiles

- Anticancer Potential: 6,8-Dibromo-THQ and 6,8-dimethoxyquinoline derivatives demonstrate antiproliferative effects in vitro, with methoxy groups showing better tolerability than bromine . The target compound’s 6,8-OCH$_3$ configuration may similarly inhibit cancer cell proliferation, though empirical validation is needed.

Biological Activity

6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. The presence of methoxy groups at the 6 and 8 positions enhances its chemical reactivity and potential biological activity. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance:

- Neurotransmitter Modulation : It may inhibit enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters and potential therapeutic effects in neurological disorders.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that it exhibits antimicrobial and anticancer properties, making it a candidate for further pharmacological development.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Local Anesthetic Properties : A study evaluated the local anesthetic activity of various tetrahydroisoquinoline derivatives, including this compound. The compound showed significant local anesthetic effects in rabbit models, outperforming traditional agents like lidocaine in terms of duration .

- Toxicity Evaluation : In a toxicity study involving multiple derivatives of tetrahydroisoquinolines, this compound was assessed for acute toxicity levels. The LD50 values indicated moderate toxicity but were significantly lower than some structurally similar compounds .

- Pharmacokinetic Studies : In silico studies using ADMET/TOPKAT predictions indicated that while the compound exhibited acceptable pharmacodynamic properties without carcinogenic or mutagenic potential, there were concerns regarding hepatotoxicity .

Comparative Analysis with Similar Compounds

The following table compares this compound with other related tetrahydroisoquinoline derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Stronger antimicrobial effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Single methoxy group at position 6 | Moderate anticancer properties |

| 6,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Unique positioning of methoxy groups enhances reactivity | Promising local anesthetic effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,8-Dimethoxy-1,2,3,4-tetrahydroquinoline hydrochloride, and how can purity be optimized?

- Methodology :

- Cyclization of substituted phenethylamines : Analogous to tetrahydroisoquinoline synthesis, cyclization of 3,4-dimethoxyphenethylamine derivatives under acidic conditions can yield the tetrahydroquinoline scaffold. Reduction of intermediates (e.g., via catalytic hydrogenation) is critical for achieving high enantiomeric purity .

- Chiral resolution : For enantiomerically pure forms, chiral auxiliary agents or enzymatic resolution methods are recommended, as demonstrated for structurally similar (S)-tetrahydroquinoline derivatives .

- Purification : Recrystallization in ethanol/water mixtures or chromatography (silica gel, eluting with CH₂Cl₂:MeOH) improves purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Key Methods :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy groups at C6/C8) and ring saturation. For deuterated analogs (e.g., D6-methoxy derivatives), isotopic shifts are observable .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280 nm) monitors purity and stability under storage conditions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Guidelines :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Shelf life is typically 12–24 months .

- Spill management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Strategies :

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance reduction efficiency. For example, 6-methoxy-tetrahydroquinoline analogs achieve 77% yield using optimized Pd/C conditions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility during cyclization, while methanol aids in crystallization .

- Temperature control : Maintain reaction temperatures below 50°C to minimize side reactions (e.g., demethylation) .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved for structural confirmation?

- Troubleshooting :

- 2D NMR : Use COSY and HSQC to resolve overlapping proton signals, particularly in crowded aromatic regions .

- Isotopic labeling : Deuterated analogs (e.g., D6-methoxy derivatives) simplify spectral interpretation by reducing signal complexity .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What in vitro models are suitable for studying the biological activity of this compound?

- Experimental Design :

- Enzyme inhibition assays : Test against monoamine oxidases (MAOs) or acetylcholinesterase, given structural similarities to bioactive tetrahydroisoquinolines .

- Receptor binding studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (IC₅₀ values) .

- Cytotoxicity screening : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess safety margins .

Q. How can researchers develop stability-indicating analytical methods for this compound?

- Method Development :

- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products .

- Stability-indicating HPLC : Optimize mobile phases (e.g., acetonitrile:phosphate buffer, pH 3.0) to resolve degradation peaks .

- Validation : Follow ICH guidelines for linearity (R² > 0.998), precision (%RSD < 2%), and LOD/LOQ .

Data Contradictions and Resolutions

Q. How should discrepancies in reported biological activities (e.g., IC₅₀ values) be addressed?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.